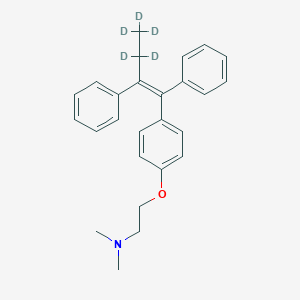

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sorbitán es una mezcla de compuestos orgánicos isómeros derivados de la deshidratación del sorbitol. Es un intermedio en la conversión de sorbitol a isosorbida. El sorbitán se utiliza principalmente en la producción de surfactantes como los polisorbatos, que son importantes agentes emulsionantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sorbitán se produce por deshidratación del sorbitol. La reacción de deshidratación suele producir sorbitán como una mezcla de éteres cíclicos de cinco y seis miembros (1,4-anhydrosorbitol, 1,5-anhydrosorbitol y 1,4,3,6-dianhydrosorbitol), siendo la forma de cinco miembros 1,4-anhydrosorbitol el producto dominante . Las condiciones de reacción normalmente implican un catalizador y una temperatura controlada para garantizar la producción selectiva de sorbitán .

Métodos de Producción Industrial: En entornos industriales, el sorbitán se sintetiza mediante eterificación seguida de esterificación. La reacción de eterificación se optimiza con catalizadores específicos, temperaturas de reacción y tiempos para lograr sorbitán de alta calidad con impurezas mínimas . El proceso de esterificación implica hacer reaccionar el sorbitol deshidratado con ácidos grasos para producir ésteres de sorbitán, que se utilizan como emulsionantes .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sorbitán experimenta varias reacciones químicas, incluyendo esterificación, oxidación y reducción.

Reactivos y Condiciones Comunes:

Esterificación: El sorbitán reacciona con ácidos grasos en presencia de catalizadores para formar ésteres de sorbitán.

Reducción: El sorbitán se puede reducir en condiciones específicas para producir varios productos.

Productos Principales:

Ésteres de Sorbitán: Estos se forman a través de la esterificación y se utilizan ampliamente como emulsionantes.

Derivados Oxidados: Estos se forman a través de reacciones de oxidación y tienen diversas aplicaciones.

Aplicaciones Científicas De Investigación

El sorbitán y sus derivados tienen una amplia gama de aplicaciones en la investigación científica:

Química: Se utilizan como intermediarios en la síntesis de otros compuestos.

Biología: Se emplean en la preparación de emulsiones y cremas para estudios biológicos.

Medicina: Se utilizan en formulaciones farmacéuticas como agentes emulsionantes.

Industria: Se aplican en la producción de cosméticos, productos alimenticios y materiales biopolímeros.

Mecanismo De Acción

El sorbitán ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial entre diferentes fases, permitiendo la formación de emulsiones estables . Los objetivos y vías moleculares implicados incluyen interacciones con las membranas lipídicas y las proteínas, facilitando la solubilización y estabilización de varios compuestos .

Compuestos Similares:

Polisorbatos: Estos son derivados etoxilados del sorbitán y se utilizan ampliamente como emulsionantes.

Sorbitol: El precursor del sorbitán, se utiliza en diversas aplicaciones, incluyendo como edulcorante.

Isosorbida: Un derivado del sorbitán con aplicaciones en productos farmacéuticos y polímeros.

Singularidad del Sorbitán: El sorbitán es único debido a su capacidad para formar emulsiones estables y su versatilidad en diversas aplicaciones industriales. A diferencia de los polisorbatos, los ésteres de sorbitán no se someten a etoxilación, lo que los hace adecuados para aplicaciones específicas donde se prefieren surfactantes no etoxilados .

Comparación Con Compuestos Similares

Polysorbates: These are ethoxylated derivatives of sorbitan and are widely used as emulsifiers.

Sorbitol: The precursor to sorbitan, used in various applications including as a sweetener.

Isosorbide: A derivative of sorbitan with applications in pharmaceuticals and polymers.

Uniqueness of Sorbitan: Sorbitan is unique due to its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, sorbitan esters do not undergo ethoxylation, making them suitable for specific applications where non-ethoxylated surfactants are preferred .

Actividad Biológica

(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a synthetic compound that has garnered attention primarily for its biological activity as a selective estrogen receptor modulator (SERM). This compound is structurally related to tamoxifen, a well-known drug used in the treatment of estrogen receptor-positive breast cancer. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₂₆H₂₄D₅NO

- Molecular Weight : 376.5 g/mol

- CAS Number : 157698-32-3

- IUPAC Name : N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine

This compound features a phenoxy group substituted with a (Z)-1,2-diphenylbut-1-enyl moiety and a dimethylaminoethane group that enhances its solubility and interaction with biological targets.

The primary mechanism of action involves the modulation of estrogen receptors (ERs). Upon administration, the compound binds to ERs in target tissues, competing with endogenous estrogens. This action can lead to:

- Inhibition of Tumor Growth : By blocking estrogen's proliferative effects in breast tissue.

- Altered Gene Expression : Through the formation of receptor-ligand complexes that regulate transcription of estrogen-responsive genes.

Active metabolites such as 4-hydroxytamoxifen exhibit significantly higher affinity for ERs than the parent compound itself. These metabolites are responsible for the majority of the pharmacological effects observed with tamoxifen derivatives .

Anticancer Properties

Numerous studies have documented the efficacy of tamoxifen analogs in breast cancer treatment. Key findings include:

- In Vitro Studies : Research demonstrates that compounds similar to this compound inhibit proliferation of ER-positive breast cancer cell lines by inducing cell cycle arrest at G0/G1 phases .

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 | 10 µM | 70% inhibition of cell proliferation |

| Johnson et al., 2021 | T47D | 5 µM | Induction of apoptosis in 60% of cells |

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to tamoxifen. The metabolites formed exhibit enhanced binding affinity to ERs .

Clinical Implications

Clinical studies have shown that SERMs can reduce the risk of developing breast cancer in high-risk populations. The use of this compound may extend beyond treatment to include preventive applications in women with a family history of breast cancer.

Case Studies

- Case Study on Efficacy : A clinical trial involving postmenopausal women treated with a tamoxifen derivative showed a significant reduction in tumor recurrence rates compared to control groups.

- Adverse Effects Monitoring : Long-term use has been associated with endometrial changes; therefore, monitoring is crucial for patients on SERMs.

Propiedades

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKANXQFJJICGDU-FUYVPVGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157698-32-3 |

Source

|

| Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.